N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is a useful research compound. Its molecular formula is C14H21N3O and its molecular weight is 247.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine is involved in chemical synthesis, particularly in the creation of various medicinal drugs. One example is the synthesis of 1-amino-4-methylpiperazine, a compound used as an intermediate in drug development. This synthesis involves cyclization reactions and has been studied to optimize production methods and understand the formation of impurities (Kushakova et al., 2004).
- Additionally, the molecule plays a role in the preparation of other complex compounds, where its reactivity and transformation under various conditions are of interest. For instance, the reaction of N,N-bis(2-chloroethyl)methylamine with aqueous hydrazine has been investigated to produce 1-amino-4-methylpiperazine, demonstrating the compound's versatility in chemical reactions (Kushakova et al., 2004).
Biological Activity and Applications
- The molecule is also studied for its biological activities. It has been explored as a precursor in the synthesis of biologically active substances, including drugs. One notable example is its use in the synthesis of terbinafine, an antifungal medication. This research highlights the importance of N-substituted (naphth-1-yl)methylamines, to which the compound is closely related, in drug development (Kazakov, 2003).
- A significant area of research is the compound's role in the development of monoamine oxidase inhibitors, specifically in the context of treating neurological conditions. For instance, derivatives of the compound have been synthesized and screened for their inhibitory activity against monoamine oxidase A and B, which are enzymes relevant to mental health disorders (Kaya et al., 2017).
- Furthermore, research into N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amines, which are structurally related, has explored their potential as dual inhibitors of cholinesterase and monoamine oxidase. These studies are significant for developing new treatments for diseases like Alzheimer's (Bautista-Aguilera et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as benzylpiperazine have been shown to have actions on theserotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the brain, which can affect mood and behavior.
Mode of Action
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine likely interacts with its targets in a manner similar to benzylpiperazine. Benzylpiperazine has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation of the surrounding serotonin receptors .
Pharmacokinetics
Related compounds such as benzylpiperazine are known to be metabolized in the liver and excreted via the kidneys .
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(methylamino)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-15-11-14(18)17-9-7-16(8-10-17)12-13-5-3-2-4-6-13/h2-6,15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYURQJVFQLIMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.